molecular formula C8H4Cl2N2O2 B1680095 (Z)-6,7-dichloro-3-(hydroxyimino)indolin-2-one CAS No. 18711-16-5

(Z)-6,7-dichloro-3-(hydroxyimino)indolin-2-one

Cat. No. B1680095
CAS RN: 18711-16-5
M. Wt: 231.03 g/mol
InChI Key: ROBYKNONIPZMTK-UHFFFAOYSA-N
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Scientific Research Applications

NS309 has a wide range of applications in scientific research:

Mechanism of Action

NS309 exerts its effects by binding to the calcium-activated potassium channels at the interface between the channel and the calmodulin protein. This binding enhances the coupling between calcium sensing and channel opening, leading to increased potassium ion flow through the channel. This hyperpolarizes the cell membrane and modulates cellular excitability .

Biochemical Analysis

Biochemical Properties

NS309 interacts with small conductance calcium-activated potassium channels (SK) and intermediate conductance calcium-activated potassium channels (IK), but displays no activity at big conductance calcium-activated potassium channels (BK) . It has been found to activate both hSK3 and hIK channels, with the largest effect on hIK channels . This interaction with SK/IK channels plays a crucial role in the biochemical reactions involving NS309 .

Cellular Effects

NS309 has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to significantly increase the whole cell SK currents and hyperpolarize detrusor smooth muscle (DSM) cells resting membrane potential . In addition, NS309 has been shown to inhibit the spontaneous phasic contraction amplitude, force, frequency, duration, and tone of isolated DSM strips in a concentration-dependent manner .

Molecular Mechanism

The molecular mechanism of NS309 involves its interaction with SK/IK potassium channels. It acts as a potent and selective activator of these channels . NS309 exerts its effects at the molecular level through binding interactions with these biomolecules, leading to enzyme activation and changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of NS309 have been observed to change over time in laboratory settings. For example, NS309 has been found to provide protective effects in human dopaminergic neurons, likely via activation of both membrane and mitochondrial SK channels . This protection can be observed even when the administration was delayed by 4 hours after injury .

Dosage Effects in Animal Models

In animal models, the effects of NS309 vary with different dosages. For instance, NS309 at a concentration of 2 mg/kg administered by intraperitoneal injection has been found to protect against spinal cord ischemia/reperfusion (SCI/R) in rabbits .

Transport and Distribution

Given its interaction with SK/IK potassium channels, it is likely that it may be transported and distributed in a manner similar to other activators of these channels .

Subcellular Localization

NS309 has been found to activate both membrane and mitochondrial SK channels . This suggests that NS309 may be localized in both the cell membrane and mitochondria, where it exerts its effects .

Preparation Methods

The synthesis of NS309 involves the reaction of 6,7-dichloroindole-2,3-dione with hydroxylamine hydrochloride to form the oxime derivative. The reaction is typically carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization or chromatography .

Chemical Reactions Analysis

NS309 undergoes various chemical reactions, including:

    Oxidation: NS309 can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction of NS309 can yield the corresponding amine derivatives.

    Substitution: NS309 can undergo nucleophilic substitution reactions, particularly at the chloro positions, to form various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols .

Comparison with Similar Compounds

NS309 is often compared with other activators of calcium-activated potassium channels, such as 1-ethyl-2-benzimidazolinone (1-EBIO) and 5,6-dichloro-1-ethyl-1,3-dihydro-2H-benzimidazol-2-one (DC-EBIO). NS309 is significantly more potent than these compounds, with a higher affinity for SK and IK channels and greater selectivity .

Similar Compounds

  • 1-ethyl-2-benzimidazolinone (1-EBIO)
  • 5,6-dichloro-1-ethyl-1,3-dihydro-2H-benzimidazol-2-one (DC-EBIO)
  • Apamin (a selective blocker of SK channels)
  • Iberiotoxin (a selective blocker of BK channels)

NS309’s unique potency and selectivity make it a valuable tool in the study of calcium-activated potassium channels and their physiological and pharmacological roles .

properties

IUPAC Name

6,7-dichloro-3-nitroso-1H-indol-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl2N2O2/c9-4-2-1-3-6(5(4)10)11-8(13)7(3)12-14/h1-2,11,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROBYKNONIPZMTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1C(=C(N2)O)N=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10469821
Record name NS309
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10469821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

18711-16-5
Record name NS309
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10469821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NS309
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(Z)-6,7-dichloro-3-(hydroxyimino)indolin-2-one
Reactant of Route 2
(Z)-6,7-dichloro-3-(hydroxyimino)indolin-2-one
Reactant of Route 3
(Z)-6,7-dichloro-3-(hydroxyimino)indolin-2-one
Reactant of Route 4
(Z)-6,7-dichloro-3-(hydroxyimino)indolin-2-one
Reactant of Route 5
(Z)-6,7-dichloro-3-(hydroxyimino)indolin-2-one
Reactant of Route 6
(Z)-6,7-dichloro-3-(hydroxyimino)indolin-2-one

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